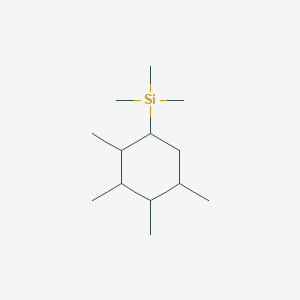
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is an organosilicon compound characterized by a cyclohexyl ring substituted with four methyl groups and a trimethylsilyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane typically involves the hydrosilylation of 2,3,4,5-tetramethylcyclohexene with trimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrosilanes, transition metal catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes.
Scientific Research Applications
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane exerts its effects involves the formation of reactive intermediates such as silyl radicals or silyl cations. These intermediates participate in various chemical transformations, including hydrosilylation and reduction reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparison with Similar Compounds
Trimethylsilane: A simpler analog with similar reactivity but lacking the cyclohexyl ring.
Tetramethylsilane: Another related compound with four methyl groups attached to silicon.
Cyclohexylsilane: Contains a cyclohexyl ring but lacks the additional methyl groups.
Uniqueness: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is unique due to its combination of a highly substituted cyclohexyl ring and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Properties
CAS No. |
89811-58-5 |
|---|---|
Molecular Formula |
C13H28Si |
Molecular Weight |
212.45 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5-tetramethylcyclohexyl)silane |
InChI |
InChI=1S/C13H28Si/c1-9-8-13(14(5,6)7)12(4)11(3)10(9)2/h9-13H,8H2,1-7H3 |
InChI Key |
BVVLMDRUQKSKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1C)C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















